TC-N 1752

Electrophysiology State-Dependent Pharmacology Pain Research

Many Nav1.7 inhibitors lack state-dependent pharmacology, leading to unreliable screening results and poor in vivo correlation. TC-N 1752 solves this with a well-characterized state-dependent mechanism and quantified selectivity profile. - 21-fold resting-to-inactivated state shift (IC50: 3.6 μM → 0.17 μM) for benchmarking functional selectivity. - 6.5-fold selectivity over Nav1.5 and >58-fold over hERG for cardiac safety counter-screening. - Dose-dependent oral efficacy in rat formalin model (significant at 3 mg/kg, full at 20 mg/kg) for in vivo benchmarking.

Molecular Formula C25H27F3N6O3
Molecular Weight 516.5 g/mol
Cat. No. B560299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-N 1752
SynonymsN-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Molecular FormulaC25H27F3N6O3
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)
InChIKeyQLKAFHZJICDACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-N 1752: State-Dependent Nav1.7 Inhibitor


TC-N 1752, also known as Compound 52, is a potent, orally bioavailable, and state-dependent small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7 (hNav1.7) [1]. Discovered and optimized by Bregman and colleagues, this 2,4-diaminotriazine derivative represents a critical tool compound for investigating the role of Nav1.7 in pain signaling [1]. It acts as a pore blocker within the channel's central cavity, a mechanism that leads to the stabilization of the channel's inactivated state, thereby reducing neuronal excitability and nociceptive signal propagation [2]. Its well-characterized selectivity profile against a panel of related Nav channel subtypes and the cardiac hERG channel makes it an essential reference compound in the development of next-generation, subtype-selective analgesics [1].

State-dependent Nav1.7 inhibition study fit
Selectivity-profiled tool compound for pain signaling pathways
Reported oral exposure in rodent pain models

TC-N 1752: Unique Nav1.7 Selectivity Profile


The assumption that all Nav1.7 inhibitors are functionally equivalent is not supported by the experimental evidence for TC-N 1752. Unlike many less-selective Nav channel blockers, TC-N 1752 exhibits a nuanced pharmacology defined by a specific state-dependent inhibitory mechanism and a unique binding site within the channel pore, which are distinct from local anesthetics and other chemotypes [1][2]. Generic substitution with compounds lacking this precise state-dependent action or selectivity profile can lead to divergent, non-interpretable results in electrophysiology assays, mischaracterization of a compound's true therapeutic window due to off-target effects (e.g., on Nav1.5 or hERG), and failure to recapitulate key in vivo efficacy endpoints in models of persistent pain [1]. The following quantitative evidence confirms that TC-N 1752's specific profile is not a generic property of the class and must be considered during scientific selection and procurement.

Attribute
TC-N 1752
Generic Nav Blockers
Mechanism
State-dependent pore blocker; stabilizes inactivated state
May lack state-dependent action; resting-state block only
Selectivity
Nav1.7/Nav1.5 selectivity profile defined
Off-target effects on Nav1.5 or hERG may confound interpretation
Binding Site
Central cavity with DII-S6 π-helix transition
Distinct binding interactions may alter gating modulation

TC-N 1752: Comparative Evidence Profile


State-Dependent Inhibition of Nav1.7

TC-N 1752 displays pronounced state-dependent inhibition of Nav1.7, a key feature for functionally targeting hyperexcitable neurons in pain states. Its potency is dramatically enhanced on inactivated channels compared to non-inactivated channels, a differentiation that is critical for achieving functional selectivity over channels at rest in healthy tissue [1]. In contrast, the ultra-high potency peptidyl inhibitor ProTx-II acts primarily through a different mechanism, shifting activation gating and blocking with an IC50 of 0.3 nM, but does not exhibit the same state-dependent profile as a small molecule [2].

State-Dependent Potency
Reported
Inactivated IC50 0.17 μM
Resting IC50 3.6 μM
21-fold shift
Supports state-dependent functional selectivity interpretation
Resting-state IC50 alone may not reflect functional profile
Electrophysiology State-Dependent Pharmacology Pain Research

Nav1.7 Selectivity and Cardiac Safety

TC-N 1752's utility is defined by its specific selectivity window across voltage-gated sodium channel (Nav) family members. It shows a 6.5-fold selectivity for Nav1.7 over the cardiac Nav1.5 channel, a crucial safety parameter, and >58-fold selectivity over the hERG potassium channel . This profile is quantitatively distinct from other leading Nav1.7 inhibitors. For instance, PF-05089771 achieves a much higher >1,000-fold selectivity over Nav1.5, but represents a different sulfonamide chemotype [1]. Conversely, the peptidyl toxin ProTx-II is >100-fold selective for Nav1.7 but its high molecular weight and peptidic nature preclude oral dosing, unlike TC-N 1752 .

Nav Isoform Selectivity
Reported
Nav1.7/Nav1.5 Ratio 6.5-fold
hERG/Nav1.7 Ratio >58-fold
Supports isoform selectivity profiling context
Selectivity ratios may vary across assay platforms
Selectivity Profiling Cardiac Safety Electrophysiology

Cryo-EM Structural Differentiation from XEN907

Cryo-electron microscopy (cryo-EM) studies have revealed that TC-N 1752 binds to the central cavity of the Nav1.7 pore but induces a distinct conformational change compared to the related pore blocker XEN907 [1]. TC-N 1752 specifically induces a π-helix transition in the DII-S6 helix, which is mediated by a conserved asparagine on DIII-S6, resulting in the closure of the channel's activation gate [1]. In contrast, XEN907 causes an α- to π-helix transition in the DIV-S6 helix, which tightens the fast inactivation gate [1]. This molecular-level difference in how the channel is stabilized has direct functional consequences.

Cryo-EM Binding Mode
Method context
Induces DII-S6 π-helix transition, closes activation gate
vs XEN907: DIV-S6 π-helix transition, tightens inactivation gate
Supports structure-based mechanism differentiation
3.0-3.4 Å resolution; direct conformational evidence
Structural Biology Cryo-EM Binding Site Mechanism of Action

Oral Efficacy in Formalin Pain Model

TC-N 1752's oral bioavailability and in vivo efficacy are well-defined, demonstrating a clear dose-response relationship in the rat formalin model of persistent inflammatory pain [1]. Significant analgesic efficacy is observed starting at a dose of 3 mg/kg, with full efficacy achieved at 20 mg/kg when administered orally 120 minutes prior to formalin injection [1]. This provides a robust in vivo benchmark for oral Nav1.7 inhibitors. While peptides like ProTx-II are potent in vitro, they lack oral bioavailability and require intrathecal or intravenous administration, limiting their utility for systemic pain research [2].

Oral Model Response
Reported
Effective Dose Range 3–20 mg/kg p.o.
Dose-dependent reduction in formalin-induced flinching
Supports oral-exposure model-response context
Rat formalin model; behavioral endpoint
In Vivo Pharmacology Pain Models Oral Bioavailability

TTX-S Current Block in Sensory Neurons

To confirm the functional relevance of its molecular profile, TC-N 1752 was shown to potently inhibit tetrodotoxin-sensitive (TTX-S) sodium currents recorded directly from acutely dissociated rat dorsal root ganglion (DRG) neurons [1]. In these native sensory neurons, which express a complex mixture of sodium channel subtypes, TC-N 1752 inhibited TTX-S currents with an IC50 of 0.46 μM, which aligns well with its potency on recombinant hNav1.7 and other TTX-S channels (Nav1.3, Nav1.4) [1]. This is a critical differentiation from Nav1.8-selective blockers like A-803467, which only target TTX-resistant (TTX-R) currents [2].

Native TTX-S Current Block
Reported
IC50 DRG TTX-S 0.46 μM
Supports translation to native nociceptor neuron context
Rat DRG neurons; TTX-R currents isolated
Native Tissue Electrophysiology Nociception TTX-Sensitive Currents

TC-N 1752: Pain Research Applications


State-Dependent Inhibition Benchmarking

Use TC-N 1752 as a reference standard in automated patch-clamp assays to calibrate the state-dependent inhibition of novel Nav1.7 blockers. Its well-defined 21-fold potency shift between resting (IC50 = 3.6 μM) and inactivated (IC50 = 0.17 μM) states [1] provides a quantitative benchmark for comparing the functional selectivity of new chemical entities. This ensures that screening hits are not just potent binders, but exhibit the desired pharmacology for targeting hyperexcitable neurons.

Selectivity and Cardiac Safety Screening

Employ TC-N 1752 as a control compound in Nav1.5 and hERG counter-screens to define acceptable selectivity windows for new analgesic leads. Its 6.5-fold selectivity over Nav1.5 and >58-fold selectivity over hERG provide a concrete, empirically determined baseline. This allows project teams to quantitatively assess whether novel compounds offer an improved or comparable cardiac safety profile.

Oral Efficacy Benchmark for Inflammatory Pain

Utilize TC-N 1752 as a positive control in the rat formalin model to benchmark the oral analgesic efficacy of novel drug candidates. Its established dose-response (significant efficacy at 3 mg/kg p.o., full efficacy at 20 mg/kg p.o.) [2] allows for direct, quantitative comparisons of in vivo potency and overall efficacy. This is crucial for selecting the most promising leads for further development.

Binding Mode Analysis for Pore Blockers

Leverage TC-N 1752's unique binding mode—inducing a π-helix transition in DII-S6 to close the activation gate [3]—as a reference point for structure-activity relationship (SAR) studies. In structure-based drug design, comparing a novel ligand's cryo-EM structure or functional effects on channel gating to those of TC-N 1752 can elucidate its mechanism of action and guide medicinal chemistry efforts toward desired state-dependent profiles.

Application
Selection Property
Validation Focus
State-dependent inhibition assay context
State-dependent potency shift profiling
Resting vs. inactivated state response
Isoform selectivity profiling
Nav1.5/hERG selectivity window context
Cardiac safety-related endpoint review
Oral exposure in persistent pain models
Oral dose-response in formalin model
In vivo model-response endpoint review
Structure-based drug design context
Pore blocker conformational change mechanism
Cryo-EM structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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